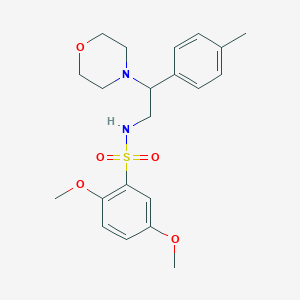

2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S/c1-16-4-6-17(7-5-16)19(23-10-12-28-13-11-23)15-22-29(24,25)21-14-18(26-2)8-9-20(21)27-3/h4-9,14,19,22H,10-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUFVWRSKKKREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide typically involves the following steps:

Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene ring to introduce the sulfonamide group.

Introduction of Methoxy Groups: Methoxy groups are introduced at the 2 and 5 positions of the benzene ring through electrophilic aromatic substitution reactions.

Attachment of the Morpholino Group: The morpholino group is attached via nucleophilic substitution reactions.

Addition of the p-Tolyl Group: The p-tolyl group is introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the side chains.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide lies in medicinal chemistry, where it is explored for its potential as a pharmaceutical agent. The following aspects highlight its relevance:

1. Enzyme Inhibition:

Research indicates that this compound may exhibit inhibitory effects on specific enzymes involved in disease processes. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical in metabolic pathways .

2. Antimicrobial Activity:

Sulfonamides have historically been used as antimicrobial agents. There is ongoing research into their efficacy against various bacterial strains, which could lead to the development of new antibiotics.

3. Anti-inflammatory Properties:

Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .

Materials Science

In addition to its medicinal applications, the electronic properties of this compound make it suitable for materials science applications:

1. Organic Electronics:

The compound's ability to conduct electricity positions it as a candidate for use in organic semiconductor materials and devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

2. Conductive Polymers:

Its structural characteristics allow it to act as a building block for synthesizing conductive polymers that can be used in various electronic applications.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

- Formation of the Benzenesulfonamide Core: This is achieved through sulfonation reactions.

- Introduction of Methoxy Groups: Electrophilic aromatic substitution reactions are employed to introduce methoxy groups at the 2 and 5 positions.

- Attachment of the Morpholino Group: This is accomplished via nucleophilic substitution reactions.

- Final Modifications: Additional modifications may include cross-coupling reactions with other functional groups to enhance biological activity or electronic properties .

Case Studies

Several case studies have documented the applications and effectiveness of compounds structurally similar to this compound:

-

Inhibition Studies:

A study demonstrated that sulfonamide derivatives effectively inhibited certain enzymes linked to metabolic disorders, suggesting potential therapeutic applications in diabetes management . -

Antimicrobial Efficacy:

Research on related compounds has shown promising results against resistant bacterial strains, highlighting the need for further exploration into new sulfonamide-based drugs. -

Material Development:

Investigations into the use of sulfonamide-based compounds in organic electronics have revealed their potential in enhancing device performance due to their favorable charge transport properties.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The closest structural analogue identified in available literature is 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide (Table 1, ), a phytochemical isolated from seagrass (Enhalus acoroides) . Below is a comparative analysis:

| Parameter | 2,5-Dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide | 2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |

|---|---|---|

| Substituents | 2,5-dimethoxy, morpholino, p-tolyl | 2,4,6-trimethyl (both rings) |

| Molecular Weight | ~450–470 g/mol (estimated) | ~330–350 g/mol (estimated) |

| Solubility | Likely enhanced by morpholino group | Lower due to hydrophobic methyl groups |

| Reported Bioactivity | No direct studies available | Isolated from seagrass; no bioactivity data |

Key Differences :

- Substituent Effects: The morpholino group in the target compound likely improves aqueous solubility compared to the trimethyl-dominated analogue, which is more lipophilic .

- Aromatic Modulation : The 2,5-dimethoxy configuration may enable π-π interactions with biological targets, whereas the trimethyl analogue’s steric bulk could hinder binding.

Research Findings and Limitations

- Target Compound: No peer-reviewed studies specifically address its synthesis, bioactivity, or applications. Its design parallels sulfonamide drugs (e.g., COX-2 inhibitors), but experimental validation is absent.

- Analogue (2,4,6-Trimethyl Derivative) : Isolated as a phytochemical but lacks pharmacological characterization . This highlights a broader gap in sulfonamide derivative research, particularly for marine-sourced compounds.

Critical Knowledge Gaps:

No comparative studies on receptor binding or enzymatic inhibition between these compounds.

Limited data on pharmacokinetics or toxicity profiles.

Biological Activity

2,5-Dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring with two methoxy groups at the 2 and 5 positions, along with a morpholino group and a p-tolyl substituent. This unique structure is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound may exert anti-inflammatory effects by inhibiting key enzymes in inflammatory pathways.

Biological Activity Overview

Research Findings

-

Antimicrobial Activity

- A study evaluated the antibacterial efficacy of various compounds similar to this compound. Results indicated that the compound showed significant inhibition against pathogens such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different bacterial strains .

-

Anti-inflammatory Properties

- The compound's mechanism includes the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro assays demonstrated a reduction in prostaglandin synthesis when treated with this sulfonamide derivative .

- Antifungal Efficacy

- Antitumor Activity

Case Study 1: Antibacterial Activity

In a comparative study involving several morpholino-substituted sulfonamides, this compound was found to outperform others in inhibiting Bacillus subtilis and S. aureus, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Effects

A research team investigated the anti-inflammatory properties of this compound in an animal model of arthritis. The results indicated a significant reduction in inflammation markers compared to control groups, supporting its use as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.